molecular formula C12H10IN5 B11831994 1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

カタログ番号: B11831994
分子量: 351.15 g/mol
InChIキー: RSCWXLYIGRGGGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Analysis and Molecular Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine , systematically describes its fused bicyclic system. The pyrazolo[3,4-d]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring at positions 3 and 4. Substitutions include:

  • A benzyl group (-CH2C6H5) at the N1 position of the pyrazole ring.
  • An iodine atom at the C3 position.
  • An amine group (-NH2) at the C4 position of the pyrimidine ring.

The molecular formula is C12H10IN5 , with a molecular weight of 351.15 g/mol . The SMILES notation, NC1=C2C(I)=NN(CC3=CC=CC=C3)C2=NC=N1 , encodes the connectivity and stereoelectronic features.

Table 1: Molecular Descriptors
Property Value Source
Molecular Formula C12H10IN5
Molecular Weight (g/mol) 351.15
IUPAC Name 1-benzyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine
XLogP3 2.1
Rotatable Bond Count 2

Crystallographic Data and Three-Dimensional Conformational Studies

While crystallographic data for this specific compound remain unreported in the literature, computational models derived from PubChem suggest a planar pyrazolo[3,4-d]pyrimidine core with deviations induced by the bulky benzyl and iodine substituents. The benzyl group adopts a perpendicular orientation relative to the bicyclic system to minimize steric hindrance, while the iodine atom occupies an equatorial position due to its van der Waals radius (1.98 Å).

The InChIKey RSCWXLYIGRGGGA-UHFFFAOYSA-N provides a unique identifier for its 3D conformation, enabling virtual screening and molecular docking studies.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted 1H NMR signals (DMSO-d6):

  • δ 7.20–7.40 ppm : Multiplet for benzyl aromatic protons.
  • δ 5.30 ppm : Singlet for NH2 group (C4-amine).
  • δ 4.80 ppm : Singlet for N1-benzyl CH2 group.
  • δ 8.10–8.50 ppm : Doublets for pyrimidine H5 and H7 protons.

13C NMR would reveal signals for:

  • δ 160–170 ppm : Pyrimidine C4 and C2 carbons.
  • δ 140–150 ppm : Pyrazole C3 and C5 carbons.
  • δ 55 ppm : Benzyl CH2 carbon.
Infrared (IR) Spectroscopy

Key absorptions:

  • 3173 cm⁻¹ : N-H stretch (amine group).
  • 1650–1700 cm⁻¹ : C=N stretches (pyrimidine and pyrazole rings).
  • 1100 cm⁻¹ : C-I stretch.
Mass Spectrometry (MS)
  • ESI-MS (m/z) : 351.15 [M+H]+.
  • Exact Mass : 350.99809 Da.
  • Fragmentation pattern dominated by loss of benzyl group (m/z 240) and iodine atom (m/z 224).

Comparative Analysis with Pyrazolo[3,4-d]Pyrimidine Derivatives

Structural Modifications

Compared to the parent compound 1H-pyrazolo[3,4-d]pyrimidine (C5H4N4), the addition of the benzyl and iodine groups increases molecular weight by 231.04 g/mol and introduces steric bulk. This alters:

  • Solubility : Reduced water solubility due to hydrophobic benzyl and iodo groups.
  • Electrophilicity : Iodine’s electron-withdrawing effect enhances electrophilic character at C3.
Reactivity Trends
  • Nucleophilic Substitution : The C3-iodo group is susceptible to Suzuki-Miyaura coupling, unlike unsubstituted derivatives.
  • Oxidation Resistance : The benzyl group stabilizes the N1 position against oxidative degradation compared to methyl or hydrogen substituents.
Table 2: Comparative Properties
Property 1H-Pyrazolo[3,4-d]pyrimidine 1-Benzyl-3-iodo Derivative
Molecular Formula C5H4N4 C12H10IN5
Molecular Weight (g/mol) 120.11 351.15
XLogP3 -0.2 2.1
Hydrogen Bond Donors 1 1

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C12H10IN5

分子量

351.15 g/mol

IUPAC名

1-benzyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10IN5/c13-10-9-11(14)15-7-16-12(9)18(17-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16)

InChIキー

RSCWXLYIGRGGGA-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C(=N2)I)N

製品の起源

United States

準備方法

Cyclocondensation of Aminopyrazoles with Formamide

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation of 5-amino-1H-pyrazole-4-carboxamides with formamide under high-temperature conditions (150–220°C). For example, heating 5-amino-1-(iodophenyl)-1H-pyrazole-4-carboxamide with formamide in sulfolane at 200°C induces cyclization to form the pyrimidine ring. This step often achieves yields of 70–85% but requires careful control of reaction duration to prevent decomposition.

Chlorination and Amine Substitution

Intermediate 4-chloro derivatives are pivotal for subsequent functionalization. Treatment of pyrazolo[3,4-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) in aprotic solvents like dichloromethane at reflux (40–60°C) generates 4-chloro-pyrazolo[3,4-d]pyrimidines. The chlorinated intermediate then undergoes nucleophilic substitution with benzylamine in protic solvents (e.g., methanol or ethanol) at 60–80°C, yielding 1-benzyl-4-aminopyrazolo[3,4-d]pyrimidines.

Iodination Strategies

Direct Electrophilic Iodination

Electrophilic iodination at the 3-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents like dimethylformamide (DMF) or acetic acid. For instance, reacting 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with NIS at 80°C for 12 hours introduces iodine with 65–75% efficiency. Catalytic silver triflate (AgOTf) enhances regioselectivity, minimizing diiodination byproducts.

Metal-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling offers an alternative for late-stage iodination. Using bis(pinacolato)diboron (B₂Pin₂) and iodine in the presence of Pd(OAc)₂/XPhos, Suzuki-Miyaura-type conditions enable selective iodination at the 3-position. This method achieves 80–90% yields but requires anhydrous tetrahydrofuran (THF) and inert atmospheres.

Benzyl Group Introduction

Alkylation of Pyrazole Nitrogen

The 1-benzyl group is introduced via alkylation of the pyrazole nitrogen using benzyl bromide or chloride. In a representative procedure, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is treated with benzyl bromide in DMF containing cesium carbonate (Cs₂CO₃) at 80°C for 16 hours under nitrogen. This method yields 70–78% product, though competing N7-alkylation may occur, necessitating chromatographic purification.

Reductive Amination

An alternative approach involves reductive amination of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-one with benzylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method proceeds at room temperature (25°C) over 24 hours, achieving 60–65% yields. While milder than alkylation, this route requires stoichiometric reducing agents and pH control.

Optimized Synthetic Routes

Convergent Synthesis from Iodophenyl Precursors

Patent WO2009098715A2 outlines a modular route starting from iodophenylhydrazines:

  • Diazotization : Iodophenylhydrazine hydrochloride is generated using NaNO₂/HCl at −10°C.

  • Cyclocondensation : Reaction with ethoxymethylenemalononitrile in methanol at 60°C forms 5-amino-1-(iodophenyl)-1H-pyrazole-4-carbonitrile.

  • Hydrolysis and Cyclization : Sulfuric acid-mediated hydrolysis to the carboxamide, followed by formamide cyclization at 200°C, yields the pyrazolo[3,4-d]pyrimidine core.

  • Benzylation : POCl₃ chlorination and subsequent benzylamine substitution in ethanol.

This four-step sequence achieves an overall yield of 32–40% with >97% purity.

One-Pot Alkylation-Iodination

A streamlined protocol combines benzylation and iodination in a single pot:

  • Conditions : 3-Amino-1H-pyrazolo[3,4-d]pyrimidine, benzyl bromide, NIS, Cs₂CO₃, DMF, 80°C, 24 hours.

  • Yield : 55–60% after silica gel chromatography.

  • Advantages : Reduced purification steps and reaction time.

Reaction Optimization and Challenges

Solvent and Base Selection

  • Solvents : DMF and DMAc are preferred for iodination due to high polarity and thermal stability. Methanol/ethanol mixtures facilitate benzylation with minimal side reactions.

  • Bases : Cs₂CO₃ outperforms K₂CO₃ in DMF, providing higher nucleophilicity for alkylation.

Temperature and Time

  • Iodination : Optimal at 80–100°C for 12–24 hours.

  • Cyclization : Requires >150°C to overcome activation energy but risks decomposition beyond 220°C.

Purification Challenges

  • Byproducts : Diiodinated species (up to 15%) and N7-benzyl isomers (10–12%) complicate purification.

  • Solutions : Gradient elution with ethyl acetate/hexane (3:7 to 1:1) on silica gel resolves these impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.22 (s, 1H, pyrimidine-H), 4.66–4.53 (m, 1H, benzyl-CH₂), 7.32–7.25 (m, 5H, benzyl-Ar).

  • LC-MS : m/z 352.1 [M+H]⁺, 354.1 [M+H+2]⁺ (iodine isotopic pattern).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥99% purity for optimized batches.

Comparative Analysis of Methods

MethodStepsOverall YieldKey AdvantagesLimitations
Convergent Synthesis432–40%High purity (>97%), scalableLengthy, high-temperature steps
One-Pot Alkylation155–60%Time-efficient, fewer purificationsModerate yield, byproduct formation
Reductive Amination260–65%Mild conditions, no alkylating agentsRequires stoichiometric reductants

化学反応の分析

反応の種類

1-ベンジル-3-ヨード-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、さまざまな種類の化学反応を起こします。その中には、以下のようなものがあります。

一般的な試薬と条件

    求核置換: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。

    酸化と還元:

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、ヨウ素原子を置換する異なる官能基を持つさまざまな誘導体を生成することができます。 .

科学的研究の応用

Chemical Properties and Structure

1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has the following chemical characteristics:

  • Molecular Formula : C12H10IN5
  • Molecular Weight : 351.15 g/mol
  • IUPAC Name : this compound

The compound features a benzyl group and an iodine atom attached to a pyrazolo[3,4-d]pyrimidine core, contributing to its unique reactivity and biological profile. Its structure allows for various interactions with biological targets, making it a valuable scaffold for drug development.

Anticancer Activity

One of the primary applications of this compound is as a potential anticancer agent. Research indicates that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation.

Key Findings :

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent anti-proliferative properties.

Synthetic Applications

Beyond its medicinal properties, this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the development of novel compounds targeting various diseases beyond cancer.

Synthetic Routes :
The synthesis of this compound typically involves multi-step organic reactions designed to yield high purity and yield for further biological evaluation. The iodine atom's presence enhances the compound's reactivity, making it suitable for further derivatization.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineIodine at position 3Potential CDK inhibitor
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amineBromine instead of iodineSimilar biological profile
1-Benzylpyrazolo[3,4-d]pyrimidineNo iodine substitutionLess potent against CDK

This comparative analysis highlights how structural modifications can influence the pharmacological profiles of these compounds. The presence of iodine in 1-benzyl-3-iodo distinguishes it from others by potentially enhancing its reactivity and biological efficacy against cancer cells compared to brominated counterparts.

作用機序

6. 類似化合物の比較

類似化合物

独自性

1-ベンジル-3-ヨード-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、ベンジル基とヨウ素原子の両方が存在することで、特定の化学的性質と生物学的活性を付与するため、ユニークです。 ベンジル基は親油性を高め、細胞膜透過性を向上させる可能性がありますが、ヨウ素原子は置換反応によってさらなる官能基化のための部位を提供します。.

類似化合物との比較

Substitution at the N1 Position

The N1 position is a key site for modulating target selectivity and pharmacokinetic properties. Below are notable analogs:

Compound Name N1 Substituent Key Features Biological Relevance
1-Benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Benzyl Electrophilic C3-I enables covalent binding; benzyl enhances lipophilicity Used in covalent-reversible EGFR inhibitors
1-(4-Fluorobenzyl)-3-iodo analog (GS 64) 4-Fluorobenzyl Fluorine improves metabolic stability and membrane permeability Tested in kinase inhibition assays; 44% yield, m.p. 194–195°C
1-(4-Cyanobenzyl)-3-iodo analog (GS 62) 4-Cyanobenzyl Cyano group enhances electronic effects 44% yield, m.p. 246–247°C; used in BTK inhibitor development
1-(3-Trifluoromethylbenzyl)-3-iodo analog (GS 58) 3-Trifluoromethylbenzyl CF3 group increases hydrophobicity and target affinity 44% yield; potential application in cancer therapeutics
1-tert-Butyl-3-(3-methylbenzyl) analog (3MB-PP1) tert-Butyl Bulky tert-butyl group confers selectivity for PKC isoforms Uniquely inhibits AS PKC (not WT PKC)

Key Insight : Fluorinated or electron-withdrawing groups (e.g., CN, CF3) at the benzyl para/meta positions improve metabolic stability and target engagement, while bulky substituents (e.g., tert-butyl) enhance isoform selectivity .

Substitution at the C3 Position

The C3 position is critical for covalent binding or cross-coupling. Examples include:

Compound Name C3 Substituent Key Features Biological Relevance
This compound Iodo Enables Suzuki-Miyaura cross-coupling; supports covalent warhead attachment Intermediate in BTK inhibitor ZYBT1 synthesis
3-(Phenylethynyl) analog Phenylethynyl Alkyne group facilitates click chemistry Potent Src inhibitor (IC50 < 50 nM); active in triple-negative breast cancer models
3-(Pyridin-3-ylethynyl) analog Pyridinylethynyl Heteroaromatic alkyne enhances solubility BTK inhibitor with improved pharmacokinetics
3-(4-Chlorophenyl) analog (PP2) 4-Chlorophenyl Chlorine enhances hydrophobic interactions Inhibits SFK signaling in neuropathic pain models

Key Insight : Iodo substitution at C3 is a strategic handle for further functionalization, while alkynyl groups enable rapid diversification for optimizing drug-like properties .

Core Modifications and Hybrid Structures

Compound Name Hybrid Structure Key Features Biological Relevance
4-(3-Phenyl-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Dual heterocyclic system enhances DNA intercalation Anticancer activity via kinase inhibition; 82% yield
OSI-027 (R39) Imidazo[1,5-a]pyrazine hybrid Optimized for mTOR inhibition (IC50: mTORC1 = 22 nM, mTORC2 = 65 nM) Phase I clinical trials for solid tumors; blocks 4E-BP1 and AKT phosphorylation
OXA-01 (R40) Pyrazolo[3,4-d]pyrimidin-4-amine High mTOR/PI3K selectivity (IC50: mTOR = 4 nM, PI3K = 190 nM) Completely inhibits 4E-BP1 phosphorylation in resistant cancers

Key Insight : Hybrid scaffolds improve potency and selectivity by occupying multiple kinase subpockets, as seen in mTOR inhibitors .

生物活性

1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has attracted significant attention due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H10_{10}I N5_5 with a molecular weight of 351.15 g/mol. The compound features a unique pyrazolo-pyrimidine core structure with a benzyl group and an iodine atom, which contribute to its chemical reactivity and biological properties .

This compound has been identified as a potent inhibitor of CDK2, an essential enzyme in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies indicate that this compound effectively interacts with the CDK2/cyclin A2 complex, forming crucial hydrogen bonds that enhance its inhibitory activity .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including:

Cell Line IC50 (µM) Cancer Type
MCF-75.2Breast Cancer
HCT-1166.9Colon Cancer
A5498.5Lung Cancer

These results indicate that the compound exhibits significant anti-proliferative effects against these cancer cell lines, suggesting its potential as a therapeutic agent .

In Vitro Studies

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. For instance, treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in MCF-7 cells .

Structural Analog Comparisons

Comparative studies with structural analogs have shown that variations in substituents significantly affect biological activity. For example:

Compound Name Structure Features Biological Activity
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amIodine at position 3Potential CDK inhibitor
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amBromine instead of iodineSimilar biological profile
1-Benzylpyrazolo[3,4-d]pyrimidineNo iodine substitutionLess potent against CDK

These comparisons highlight the importance of iodine substitution for enhancing reactivity and biological efficacy against cancer cells .

Q & A

Basic: What are the standard synthetic routes for 1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer:
The core structure of pyrazolo[3,4-d]pyrimidin-4-amine derivatives is typically synthesized via cyclocondensation reactions. For the 3-iodo derivative, iodination is achieved using iodine or iodinating agents under controlled conditions. A common approach involves:

  • Step 1: Synthesis of the pyrazolo[3,4-d]pyrimidine scaffold via cyclization of aminopyrazole precursors with nitriles or cyanamide .
  • Step 2: Introduction of the benzyl group at the N1 position using benzyl halides in polar aprotic solvents (e.g., acetonitrile) under reflux .
  • Step 3: Direct iodination at the C3 position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane or DMF .
    Purification is often achieved via recrystallization from acetonitrile or ethanol .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in iodination?

Answer:
Regioselective iodination at C3 requires careful control of:

  • Solvent polarity: Polar solvents (e.g., DMF) favor electrophilic substitution at the electron-rich C3 position .
  • Temperature: Reactions at 0–5°C minimize side reactions (e.g., diiodination) .
  • Catalysts: Lewis acids like BF₃·Et₂O enhance electrophilic attack .
    Microwave-assisted synthesis (e.g., 100°C, 30 min) has been reported for analogous pyrazolo[3,4-d]pyrimidines, improving yields by 15–20% compared to conventional heating .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H NMR: Confirms substitution patterns (e.g., benzyl protons at δ 5.2–5.5 ppm, aromatic protons in pyrazolo-pyrimidine core) .
  • IR Spectroscopy: Identifies NH₂ stretches (~3400 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₀IN₅: calc. 350.01) .
  • XRD: Resolves crystal packing and confirms regiochemistry (critical for iodinated derivatives) .

Advanced: How to resolve contradictions in spectral data for iodinated derivatives?

Answer:
Discrepancies in NMR or IR data may arise from:

  • Tautomerism: Pyrazolo[3,4-d]pyrimidines exhibit keto-enol tautomerism, altering chemical shifts. Use DMSO-d₆ to stabilize tautomers .
  • Crystal polymorphism: XRD analysis (e.g., using SHELXTL ) distinguishes between isomeric forms.
  • Dynamic effects: Variable-temperature NMR can detect rotational barriers in benzyl or iodine substituents .

Basic: What biological activities are associated with this compound’s scaffold?

Answer:
Pyrazolo[3,4-d]pyrimidines are known for:

  • Kinase inhibition: Analogues inhibit EGFR and Src kinases, relevant in cancer .
  • Antiviral activity: Derivatives show activity against herpes simplex virus (HSV-1) .
  • Anti-inflammatory effects: Substituents like aryloxy groups modulate COX-2 inhibition .

Advanced: How to design assays for evaluating antitumor activity?

Answer:

  • In vitro: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare to positive controls (e.g., doxorubicin) .
  • Target engagement: Perform kinase profiling (e.g., ATP-binding assays) to identify specific targets .
  • SAR studies: Introduce substituents (e.g., methyl, phenyl) at C3 or N1 to correlate structure with activity .

Advanced: What functionalization strategies enhance solubility without compromising activity?

Answer:

  • PEGylation: Attach polyethylene glycol (PEG) chains to the benzyl group via ether linkages .
  • Amino acid conjugates: Link lysine or arginine to the NH₂ group at C4 to improve aqueous solubility .
  • Prodrug approaches: Introduce hydrolyzable esters (e.g., acetate) at reactive positions .

Advanced: How to address regioselectivity challenges in N1 vs. N2 substitution?

Answer:

  • Steric effects: Bulky groups (e.g., triphenylmethyl) favor N1 substitution due to reduced steric hindrance .
  • Base selection: Use weak bases (e.g., K₂CO₃) to promote N1 benzylation over N2 .
  • Computational modeling: DFT calculations predict charge distribution and guide substitution sites .

Basic: What are the stability and storage recommendations?

Answer:

  • Light sensitivity: Store in amber vials at -20°C under inert atmosphere (argon) .
  • Moisture avoidance: Use desiccants (e.g., silica gel) to prevent hydrolysis of the iodine substituent .
  • Long-term stability: Monitor via HPLC every 6 months; degradation manifests as a loss of NH₂ peak in IR .

Advanced: How to interpret contradictory bioactivity data across analogues?

Answer:
Contradictions often arise from:

  • Substituent electronic effects: Electron-withdrawing groups (e.g., NO₂) at C3 reduce kinase affinity but enhance antiviral activity .
  • Cell permeability: LogP adjustments (e.g., <3.5) balance membrane penetration vs. solubility .
  • Metabolic stability: Cytochrome P450 assays identify rapid metabolizers; modify with deuterium or fluorine to improve half-life .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。